molecular formula C16H19N3 B12754041 12,13,14,14a-Tetrahydro-13-methyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine CAS No. 121819-08-7

12,13,14,14a-Tetrahydro-13-methyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine

Cat. No.: B12754041
CAS No.: 121819-08-7
M. Wt: 253.34 g/mol
InChI Key: CTKSMRBGSDARQC-UHFFFAOYSA-N
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Description

12,13,14,14a-Tetrahydro-13-methyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine is a complex organic compound with a unique structure that combines elements of pyrazine, pyrrole, and benzodiazepine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,13,14,14a-Tetrahydro-13-methyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

12,13,14,14a-Tetrahydro-13-methyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

12,13,14,14a-Tetrahydro-13-methyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-anxiety and sedative properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 12,13,14,14a-Tetrahydro-13-methyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, in medicinal applications, it may bind to GABA receptors, enhancing their inhibitory effects and producing a calming effect.

Comparison with Similar Compounds

Similar Compounds

  • 13-methyl-12,13,14,14a-tetrahydro-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one
  • 12,13,14,14a-tetrahydro-13-(4-chlorobenzyl)-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine

Uniqueness

12,13,14,14a-Tetrahydro-13-methyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

121819-08-7

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

9-methyl-2,9,12-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,14,16-pentaene

InChI

InChI=1S/C16H19N3/c1-17-9-10-18-11-13-5-2-3-6-14(13)19-8-4-7-15(19)16(18)12-17/h2-8,16H,9-12H2,1H3

InChI Key

CTKSMRBGSDARQC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2CC3=CC=CC=C3N4C=CC=C4C2C1

Origin of Product

United States

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